3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione
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Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C18H14ClF3N2O3 and its molecular weight is 398.77. The purity is usually 95%.
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Biological Activity
The compound 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
- Molecular Formula : C16H14ClF3N2O2
- Molecular Weight : 368.74 g/mol
- CAS Number : 96741-18-3
Antimicrobial Activity
Piperidine derivatives, including the compound , have been studied for their antimicrobial properties . Research indicates that compounds with pyridine and piperidine moieties exhibit significant antibacterial and antifungal activities . For instance, a study highlighted that derivatives of pyrimidines demonstrated effectiveness against various bacterial strains like E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL .
Compound | Activity Type | MIC (μg/mL) | Reference |
---|---|---|---|
Pyrimidine Derivative | Antibacterial | 500 - 1000 | |
Hydrazone Derivative | Antibacterial | <500 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. A notable investigation showed that piperidine derivatives could induce apoptosis in cancer cell lines. In particular, a related compound demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells that was comparable to the reference drug bleomycin . The mechanism involved the interaction with specific protein binding sites, enhancing the efficacy of treatment.
Anti-inflammatory Activity
Research also suggests that the compound may possess anti-inflammatory properties . Certain piperidine derivatives have been documented to inhibit pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The tested compounds showed significant inhibition zones compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : In a comparative analysis of various piperidine derivatives, it was found that modifications to the piperidine ring significantly influenced cytotoxicity profiles against different cancer cell lines. The structure-activity relationship (SAR) indicated that substituents on the phenyl rings enhanced biological activity .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3/c1-27-12-4-2-10(3-5-12)17(7-6-14(25)24-16(17)26)15-13(19)8-11(9-23-15)18(20,21)22/h2-5,8-9H,6-7H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOXJBGKKPSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(=O)NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.